

# "physicochemical properties of N,N-Dioctylhexanamide"

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## Compound of Interest

Compound Name: *N,N-Dioctylhexanamide*

CAS No.: 55334-54-8

Cat. No.: B13935190

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An In-Depth Technical Guide to the Physicochemical Properties of **N,N-Dioctylhexanamide**

## Introduction

**N,N-Dioctylhexanamide** (CAS No. 55334-54-8) is a tertiary amide characterized by a hexanamide core with two octyl chains attached to the nitrogen atom.<sup>[1]</sup> This molecular structure imparts significant lipophilicity, making it a subject of interest in fields requiring non-polar character and specific solvation properties. For researchers and professionals in drug development, understanding the physicochemical profile of such a molecule is paramount. Its long alkyl chains suggest potential utility as an excipient, a solubility enhancer for lipophilic active pharmaceutical ingredients (APIs), or as a component in advanced drug delivery systems, such as lipid-based formulations or as a transdermal penetration enhancer.<sup>[2][3]</sup>

This guide provides a comprehensive overview of the core physicochemical properties of **N,N-Dioctylhexanamide**, detailed protocols for its synthesis and characterization, and an exploration of its potential applications within the pharmaceutical sciences. The content herein is structured to provide not just data, but the scientific rationale behind the properties and

experimental methodologies, empowering researchers to effectively utilize this compound in their work.

## Part 1: Molecular and Physicochemical Profile

The defining features of **N,N-Dioctylhexanamide** are its C6 acyl chain and the two C8 alkyl chains on the amide nitrogen. This results in a molecule with a high molecular weight and a predominantly non-polar, aliphatic character, which dictates its physical properties.

### Core Compound Data

A summary of the fundamental properties of **N,N-Dioctylhexanamide** is presented below.

Property	Value	Source
IUPAC Name	N,N-dioctylhexanamide	[1]
CAS Number	55334-54-8	[1]
Molecular Formula	C <sub>22</sub> H <sub>45</sub> NO	[1]
Molecular Weight	339.60 g/mol	[1]
Physical State	Expected to be a liquid or low-melting solid at STP	Inferred from structure

### Thermal Properties

- **Boiling Point & Enthalpy of Vaporization:** Due to its high molecular weight and long alkyl chains, **N,N-Dioctylhexanamide** exhibits a high boiling point and significant van der Waals forces. The enthalpy of vaporization ( $\Delta_{\text{vap}}H^\circ$ ), a measure of the energy required to transform the liquid into a gas, has been studied for N,N-dialkyl monamides, providing insight into the intermolecular forces.[1] While a precise boiling point at atmospheric pressure is not readily available in the literature, it is expected to be well over 200°C and would likely require vacuum distillation to prevent decomposition.
- **Melting Point:** The melting point of **N,N-Dioctylhexanamide** is not widely reported. As a long-chain aliphatic compound, it is expected to have a relatively low melting point. The determination of this property is crucial for handling, formulation, and storage. A detailed

protocol for its measurement using Differential Scanning Calorimetry (DSC) is provided in Part 3.

## Density

The density of **N,N-Dioctylhexanamide** has not been definitively published. However, based on structurally similar long-chain amides and alkanes, its density is predicted to be less than that of water, likely in the range of 0.85 - 0.90 g/cm<sup>3</sup> at 20°C. A standard operating procedure for its precise measurement using a pycnometer is detailed in Part 3.

## Solubility Profile

The principle of "like dissolves like" governs the solubility of **N,N-Dioctylhexanamide**.<sup>[4]</sup> Its two long octyl chains and hexanoyl chain render the molecule highly non-polar. The polar amide group is sterically hindered and its contribution to overall polarity is minimal.

Solvent	Predicted Solubility	Rationale
Water	Immiscible / Insoluble	The molecule is dominated by non-polar hydrocarbon chains.
Methanol, Ethanol	Partially Miscible to Soluble	Soluble in longer-chain alcohols but may show partial miscibility in short-chain, more polar alcohols. <sup>[4]</sup>
Acetone, Ethyl Acetate	Soluble	These solvents have intermediate polarity and can dissolve many organic compounds.
Dichloromethane, THF	Miscible / Highly Soluble	Excellent solvents for a wide range of organic molecules.
Hexane, Toluene	Miscible / Highly Soluble	Non-polar solvents that will readily dissolve the lipophilic <b>N,N-Dioctylhexanamide</b> . <sup>[5]</sup>

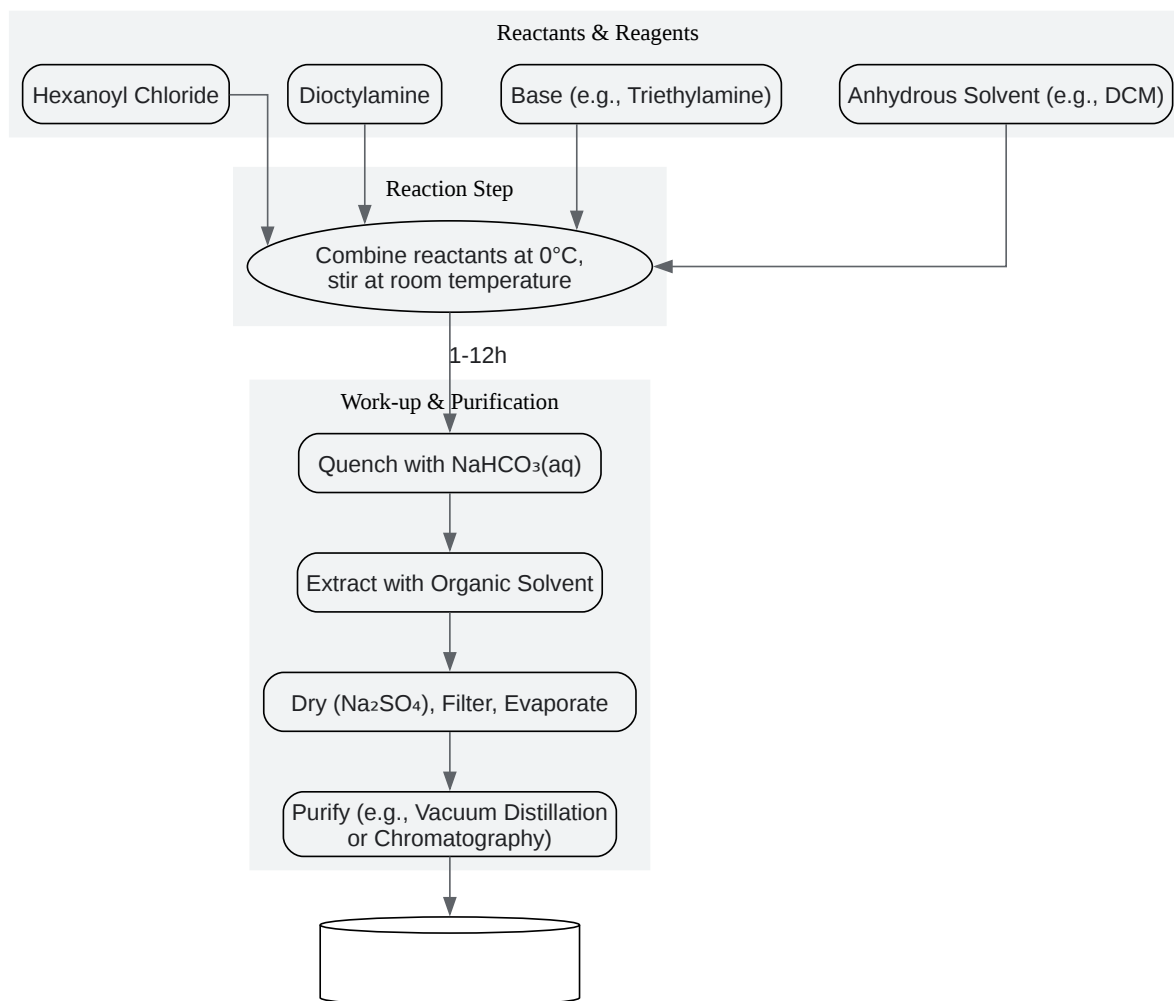
## Lipophilicity (Octanol-Water Partition Coefficient)

The n-octanol-water partition coefficient (Kow or P) is a critical measure of a compound's lipophilicity.[6] For **N,N-Dioctylhexanamide**, a high positive value for its logarithm, LogP, is expected. This indicates a strong preference for partitioning into a lipophilic phase (like n-octanol) over an aqueous phase.[6] A high LogP value is a key indicator for potential applications such as bio-accumulation, membrane permeability, and formulation in lipid-based systems.[7]

## Part 2: Synthesis and Spectroscopic Characterization

**N,N-Dioctylhexanamide** can be reliably synthesized via nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The most common and efficient method involves the reaction of an acid chloride with a secondary amine.[8][9]

### Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **N,N-Dioctylhexanamide**.

## Experimental Protocol: Synthesis of N,N-Dioctylhexanamide

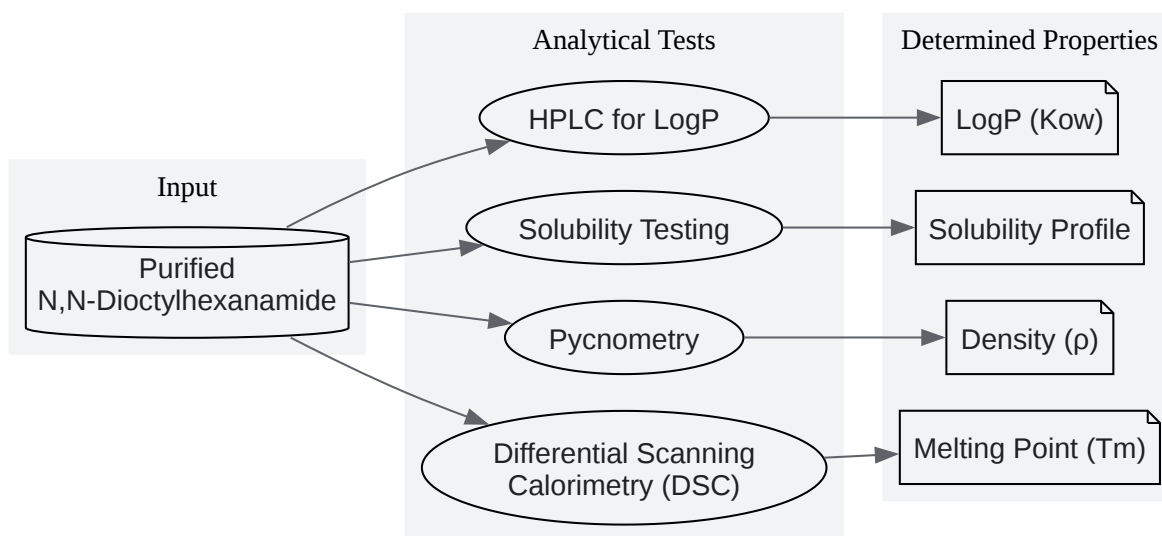
This protocol describes the synthesis from hexanoyl chloride and dioctylamine.[8]

- **Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dioctylamine (1.0 equiv.) and anhydrous dichloromethane (DCM).
- **Base Addition:** Add triethylamine (1.1 equiv.) to the solution. This base acts as a scavenger for the HCl byproduct.
- **Cooling:** Cool the stirred solution to 0°C using an ice-water bath.
- **Acid Chloride Addition:** Dissolve hexanoyl chloride (1.0 equiv.) in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the cooled amine solution over 30 minutes. A white precipitate of triethylamine hydrochloride will form.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).
- **Work-up:** Upon completion, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with a saturated aqueous solution of NaHCO<sub>3</sub>, water, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure **N,N-Dioctylhexanamide**.

## Part 3: Experimental Determination of Physicochemical Properties

Accurate determination of physicochemical properties is essential for quality control and regulatory purposes.

## Workflow for Physicochemical Characterization



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Caption: Experimental workflow for material characterization.

### Protocol 1: Melting Point Determination by DSC

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing a precise melting point ( $T_m$ ).<sup>[10][11]</sup>

- Sample Preparation: Accurately weigh 5-10 mg of purified **N,N-Dioctylhexanamide** into an aluminum DSC pan. Crimp the pan with a lid.
- Instrument Setup: Place the sample pan in the DSC sample cell and an empty, sealed aluminum pan in the reference cell.<sup>[12]</sup>
- Thermal Program:
  - Equilibrate the cell at a temperature well below the expected melting point (e.g.,  $-20^{\circ}\text{C}$ ).

- Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 50°C).[10]
- Hold for a few minutes, then cool back down at the same rate.
- Perform a second heating cycle to ensure a consistent thermal history.
- Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the second heating scan.[13]

## Protocol 2: Density Measurement by Pycnometer

A pycnometer is a flask with a precise volume used for measuring the density of liquids.[14][15]

- Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer on an analytical balance ( $m_{\text{empty}}$ ).
- Reference Measurement: Fill the pycnometer with deionized water of a known temperature (e.g., 20°C). Ensure no air bubbles are trapped. Weigh the water-filled pycnometer ( $m_{\text{water}}$ ). The volume of the pycnometer is  $V = (m_{\text{water}} - m_{\text{empty}}) / \rho_{\text{water}}$ , where  $\rho_{\text{water}}$  is the density of water at the measurement temperature.
- Sample Measurement: Empty and dry the pycnometer. Fill it with **N,N-Dioctylhexanamide** at the same temperature. Weigh the sample-filled pycnometer ( $m_{\text{sample}}$ ).
- Calculation: The density of the sample is calculated as  $\rho_{\text{sample}} = (m_{\text{sample}} - m_{\text{empty}}) / V$ .

## Part 4: Relevance and Applications in Pharmaceutical Sciences

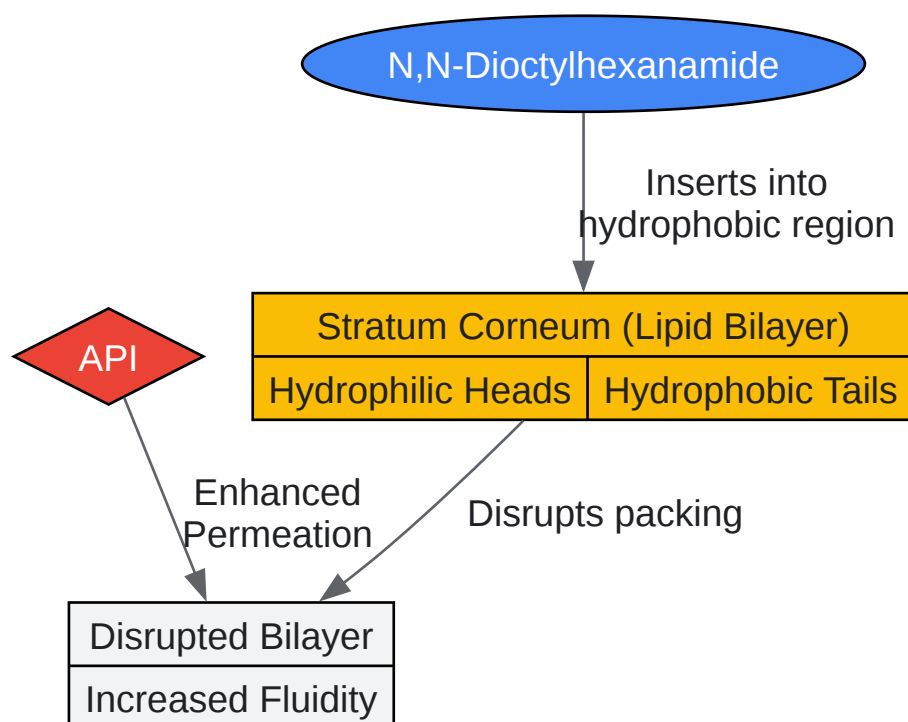
The unique structure of **N,N-Dioctylhexanamide** makes it a candidate for several applications in drug development, primarily leveraging its high lipophilicity.

### Potential as a Transdermal Penetration Enhancer

The stratum corneum, the outermost layer of the skin, is a lipid-rich barrier that prevents the passage of most drug molecules. Chemical penetration enhancers are compounds that

reversibly disrupt this barrier.[16] Long-chain amides, like **N,N-Dioctylhexanamide**, are known to function as enhancers.[2]

The proposed mechanism involves the insertion of their long, flexible alkyl chains into the highly ordered lipid bilayers of the stratum corneum. This disruption increases the fluidity of the bilayers, creating pathways for drug molecules to diffuse through more easily.[3][17]



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Caption: Mechanism of skin permeation enhancement.

## Excipient for Poorly Soluble Drugs

A significant challenge in drug formulation is the poor aqueous solubility of many APIs. **N,N-Dioctylhexanamide** can act as a non-polar solvent or co-solvent in lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or lipid nanocapsules. Its ability to dissolve highly lipophilic drugs can improve drug loading and bioavailability.

## Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for **N,N-Dioctylhexanamide** is not widely available, data from structurally related amides should be considered for handling.

- **General Handling:** Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- **Toxicity:** Tertiary amides as a class can have varying toxicity profiles. Assume the compound may be harmful if swallowed or may cause skin/eye irritation. Avoid inhalation and direct contact.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

## Conclusion

**N,N-Dioctylhexanamide** is a highly lipophilic tertiary amide whose physicochemical properties are dictated by its long alkyl chains. While specific data points for properties like melting point and density are not prevalent in public literature, established analytical protocols allow for their precise determination. Its synthesis is straightforward via standard amidation reactions. The most promising application for this molecule in the pharmaceutical field lies in its potential as a transdermal penetration enhancer and as a specialty excipient in formulations for poorly water-soluble drugs. Further research into its efficacy and safety profile is warranted to fully realize its potential in advanced drug development.

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